Cas no 2228701-72-0 (3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid)

3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid
- 3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid
- 2228701-72-0
- EN300-1888970
-
- インチ: 1S/C15H27NO4/c1-11(10-12(17)18)15(8-6-5-7-9-15)16-13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,19)(H,17,18)
- InChIKey: JMPOYYIWKSEHMV-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC1(C(C)CC(=O)O)CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 285.19400834g/mol
- どういたいしつりょう: 285.19400834g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 75.6Ų
3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1888970-0.25g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228701-72-0 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1888970-0.1g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228701-72-0 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1888970-2.5g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228701-72-0 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1888970-1g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228701-72-0 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1888970-5g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228701-72-0 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1888970-0.05g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228701-72-0 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1888970-0.5g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228701-72-0 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1888970-5.0g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228701-72-0 | 5g |
$3065.0 | 2023-06-01 | ||
Enamine | EN300-1888970-10.0g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228701-72-0 | 10g |
$4545.0 | 2023-06-01 | ||
Enamine | EN300-1888970-1.0g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid |
2228701-72-0 | 1g |
$1057.0 | 2023-06-01 |
3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
8. Book reviews
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acidに関する追加情報
Introduction to 3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic Acid (CAS No. 2228701-72-0)
3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid, identified by its CAS number 2228701-72-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structure, which includes a cyclohexyl moiety linked to an amino-butyric acid derivative. The presence of a tert-butoxy carbonyl (Boc) group further enhances its utility as a synthetic intermediate, particularly in the development of peptide mimetics and protease inhibitors.
The Boc protection of the amino group in this compound is a critical feature, as it allows for selective modification and controlled reactivity during multi-step synthetic pathways. This protective group is widely employed in medicinal chemistry to prevent unwanted side reactions, ensuring high yields and purity in the final product. The cyclohexyl ring, on the other hand, contributes to the molecule's solubility and bioavailability, making it an attractive candidate for further derivatization and pharmacological evaluation.
In recent years, there has been a surge in research focused on developing novel therapeutics targeting neurological disorders, inflammation, and metabolic diseases. The structural framework of 3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid aligns well with the growing interest in molecules that can modulate enzyme activity or interact with biological targets. For instance, derivatives of this compound have been explored as potential inhibitors of matrix metalloproteinases (MMPs), which play a pivotal role in tissue degradation and inflammation.
One of the most compelling aspects of this compound is its potential as a building block for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The tert-butoxy carbonyl group facilitates the introduction of additional functional handles, allowing chemists to tailor the molecule's properties for specific biological interactions. Recent studies have demonstrated that analogs of this compound can exhibit potent inhibitory effects on various proteases, including those implicated in cancer progression and neurodegenerative diseases.
The synthesis of 3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure optimal yield and purity. The initial step typically involves the formation of a cyclohexylamine derivative, followed by Boc protection to shield the amino group. Subsequent reactions include alkylation and carboxylation steps to introduce the butanoic acid moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance selectivity and efficiency in these transformations.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. The cyclohexyl ring provides a hydrophobic anchor that can interact favorably with lipid rafts or hydrophobic pockets in proteins, while the Boc-protected amino group allows for hydrogen bonding or salt bridge formation depending on the target's active site topology. These insights have guided the design of more potent derivatives with improved binding affinities.
The pharmaceutical industry has shown particular interest in compounds that can modulate central nervous system (CNS) activity. Given its structural similarity to known neuroactive agents, 3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid has been investigated as a potential lead for drugs targeting disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have suggested that derivatives of this compound may interfere with aberrant protein aggregation processes by inhibiting specific proteolytic enzymes or enhancing protein clearance pathways.
In addition to its therapeutic applications, this compound serves as a valuable tool in academic research for exploring new synthetic methodologies and mechanistic insights. Its complex structure presents challenges that drive innovation in synthetic chemistry, particularly in areas such as asymmetric synthesis and catalytic transformations. Researchers are continuously refining their approaches to achieve higher selectivity and scalability in producing this compound, which underscores its importance as both a research chemical and a potential drug candidate.
The growing emphasis on green chemistry has also influenced how 3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid is synthesized and utilized. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For example, biocatalytic methods using engineered enzymes have been explored as alternatives to traditional chemical transformations, offering a more environmentally friendly approach to producing this compound.
As our understanding of disease mechanisms advances, so does our ability to design molecules that can precisely target pathological processes. The versatility of 3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid makes it an attractive scaffold for generating libraries of compounds for high-throughput screening (HTS). By systematically modifying its core structure while retaining key pharmacophoric elements, researchers can identify novel therapeutics with optimized efficacy and safety profiles.
In conclusion,3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid (CAS No. 2228701-72-0) represents a promising area of investigation in pharmaceutical chemistry. Its unique structural features offer opportunities for developing innovative treatments across multiple therapeutic domains. As research continues to uncover new applications for this compound, its significance is expected to grow further, driven by both academic curiosity and industrial demand for novel bioactive molecules.
2228701-72-0 (3-(1-{(tert-butoxy)carbonylamino}cyclohexyl)butanoic acid) 関連製品
- 898760-07-1(oxazol-2-yl-(4-propylphenyl)methanone)
- 37014-27-0(3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione)
- 1922779-60-9(1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)
- 2171622-24-3(3-bis(2,2-difluoroethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1060286-84-1(1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea)
- 2227366-51-8(Dalbavancin hydrochloride)
- 1009162-78-0(3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid)
- 890605-83-1((2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide)
- 1417518-37-6(3-Bromo-2-isopropylpyridine)
- 2137086-51-0((3R)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propan-1-ol)




